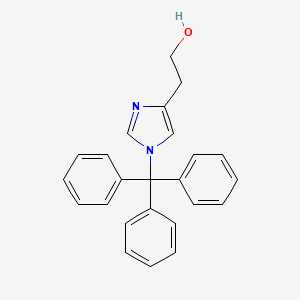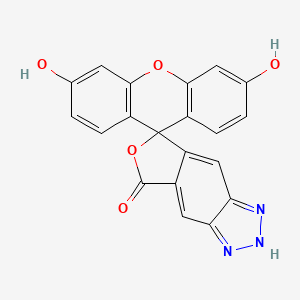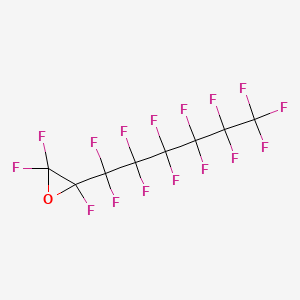
(Perfluorohexyl)trifluorooxirane
Overview
Description
(Perfluorohexyl)trifluorooxirane is a chemical compound with the molecular formula C8F16O . It contains a total of 25 bonds, including 24 non-H bonds, 5 rotatable bonds, 1 three-membered ring, 1 aliphatic ether, and 1 Oxirane .
Synthesis Analysis
The synthesis of fluorinated monomers, such as this compound, has been attracting the attention of researchers . The synthesis process involves a three-step procedure, which includes the reaction of perfluorobutanesulfonyl fluoride or perfluorohexanesulfonyl fluoride with an excess of methylamine, alkylation reaction with 2-bromoethanol, and esterification reaction with acryloyl chloride or methacryloyl chloride .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular weight of 416.06 g/mol . The compound is composed of 25 heavy atoms and has a complexity of 545 . The compound has a topological polar surface area of 12.5 Ų .
Scientific Research Applications
Optical Probes for Biological Imaging
The synthesis and properties of Peroxyfluor-1 (PF1), an optical probe derived from (perfluorohexyl)trifluorooxirane, have significantly advanced the imaging of hydrogen peroxide within living cells. PF1's unique boronate deprotection mechanism offers unparalleled selectivity and optical dynamic range, distinguishing H2O2 from other reactive oxygen species in biological samples. This advancement enables precise imaging of cellular processes involving hydrogen peroxide, contributing to a deeper understanding of its role in cell signaling and oxidative stress (Chang et al., 2004).
Fluorous Media in Ion-Selective Electrodes
Research on fluorous polymeric membranes, incorporating this compound derivatives, has led to significant improvements in ion-selective electrodes (ISEs). These fluorous membranes, utilizing perfluoropolymer matrices and perfluorinated compounds as plasticizers and ionophores, exhibit superior selectivity, robustness, and mechanical stability. The introduction of such fluorous media in ISEs marks a pivotal shift towards more reliable and sensitive analytical tools for pH measurements and ion detection, impacting fields ranging from environmental monitoring to clinical diagnostics (Lai et al., 2009).
Advances in Fluorous Chemistry
The development of novel fluorous seleninic acids, leveraging this compound components, has revolutionized the catalytic allylic oxidation of alkenes. These catalysts facilitate the conversion of alkenes to enones with moderate to good yields, and their fluorous nature allows for easy recovery and reuse through fluorous extraction. This approach not only enhances the sustainability of the catalytic process but also broadens the applicability of fluorous chemistry in organic synthesis, offering a greener alternative to traditional catalyst recovery methods (Crich & Zou, 2004).
Future Directions
The future directions of research on (Perfluorohexyl)trifluorooxirane and other per- and polyfluoroalkyl substances (PFASs) include the development of optimized analytical setups, especially multi-methods, and semi-specific tools to determine PFAS-sum parameters in any relevant matrix . There is also a need for a better understanding of the range of compounds that PFASs comprise in differing products .
Mechanism of Action
Target of Action
Similar compounds such as perfluorohexyloctane have been used in the field of ophthalmology as a vitreous substitute .
Mode of Action
It is believed to interact with the air-liquid interface of the tear film and form a monolayer, preventing the evaporation of the aqueous phase of the tears .
Pharmacokinetics
Similar compounds such as perfluorohexyloctane have been found to spread rapidly across the ocular surface due to their low surface and interface tensions .
Result of Action
Similar compounds such as perfluorohexyloctane have been found to alleviate symptoms of dry eye disease, increase tear film breakup time, and increase lipid layer thickness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Perfluorohexyl)trifluorooxirane. For example, Per- and polyfluoroalkyl substances (PFASs), which include this compound, are persistent and bioaccumulative chemicals that cause adverse reproductive and developmental effects in mammals and vertebrates . These substances have attracted the attention of regulators and policy makers all around the world .
Biochemical Analysis
Biochemical Properties
(Perfluorohexyl)trifluorooxirane plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with G protein-coupled estrogen receptor (GPER), inducing quenching of GPER fluorescence through static quenching and non-radiative energy transfer . Additionally, molecular docking studies have indicated that this compound can engage in hydrogen bonding and hydrophobic interactions with amino acid residues within the largest hydrophobic cavity in the head region of GPER .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that fluorinated compounds, including this compound, can induce cytotoxic effects on human liver cell lines and alter cell viabilities . At low exposure doses, these compounds can induce cell proliferation through mechanisms different from those of other perfluoroalkyl substances .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound is believed to interact with the air-liquid interface of the tear film and form a monolayer, preventing the evaporation of the aqueous phase of the tears . This interaction is crucial for its role in treating dry eye disease.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. Research has shown that perfluorinated compounds, including this compound, exhibit various biological toxicities, such as genotoxicity, reproductive toxicity, neurotoxicity, and developmental toxicity . These toxic effects can impair genetic material and lead to a range of diseases over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that different dosages can lead to threshold effects, as well as toxic or adverse effects at high doses. For instance, perfluoroalkyl substances, including this compound, have been observed to cause reproductive and developmental toxicity in animal models . A dose-response relationship has been exhibited regarding dosage and rates of malformations and mortality in embryos .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Hydrolysis is a major metabolic pathway for diverse perfluoroalkyl substances, including this compound . The hydrolysis of these compounds has been verified with recombinant human liver carboxylesterase, showing strong substrate preferences towards perfluoroalkyl carboxamides .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Following sorption by roots, perfluoroalkyl substances, including this compound, can transport from the root to aboveground tissues via xylem or phloem . This transport mechanism is crucial for understanding the bioaccumulation potential of these compounds within various plant structures.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is essential for comprehending its role in cellular processes and its potential therapeutic applications .
Properties
IUPAC Name |
2,2,3-trifluoro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F16O/c9-1(10,3(13,14)5(17,18)7(20,21)22)2(11,12)4(15,16)6(19)8(23,24)25-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAZGMJSVLHBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477447 | |
| Record name | Trifluoro(tridecafluorohexyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87375-53-9 | |
| Record name | Trifluoro(tridecafluorohexyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Perfluorohexyl)trifluorooxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


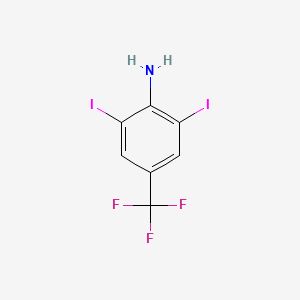
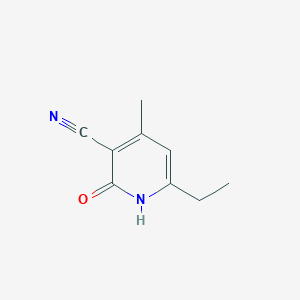

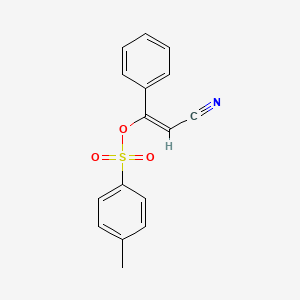
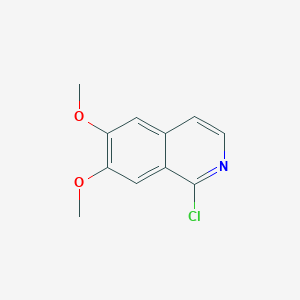
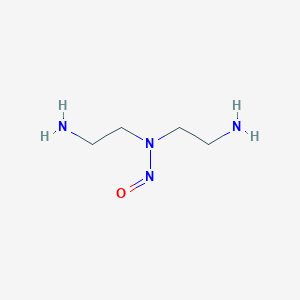

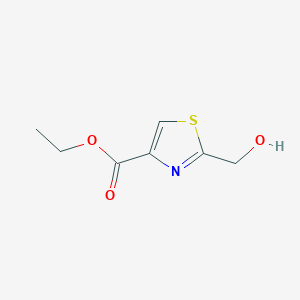

![Benzene, 1-[(chloromethyl)thio]-4-methoxy-](/img/structure/B1354781.png)

